(1H-Pyrrol-1-yl)boronic acid
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Overview
Description
(1H-Pyrrol-1-yl)boronic acid is an organoboron compound that features a pyrrole ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1H-Pyrrol-1-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of pyrrole derivatives. For instance, the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation is a reported method . Another method involves the hydroboration of pyrrole derivatives, where the addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using palladium catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrrol-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and organic halides or triflates in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, which facilitate the formation of the alkoxo-palladium intermediate.
Major Products: The primary products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(1H-Pyrrol-1-yl)boronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
Material Science: Utilized in the synthesis of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1H-Pyrrol-1-yl)boronic acid in coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The boronic acid group transfers to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)boronic acid: Similar structure but with a methyl group at the 1-position.
(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid: Contains a cyano group, offering different reactivity and applications.
Uniqueness: (1H-Pyrrol-1-yl)boronic acid is unique due to its specific reactivity in coupling reactions and its ability to form stable carbon-carbon bonds under mild conditions. This makes it a valuable tool in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C4H6BNO2 |
---|---|
Molecular Weight |
110.91 g/mol |
IUPAC Name |
pyrrol-1-ylboronic acid |
InChI |
InChI=1S/C4H6BNO2/c7-5(8)6-3-1-2-4-6/h1-4,7-8H |
InChI Key |
FEWRVMAYKGCHTR-UHFFFAOYSA-N |
Canonical SMILES |
B(N1C=CC=C1)(O)O |
Origin of Product |
United States |
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